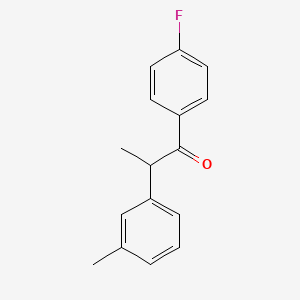![molecular formula C12H13Cl2N B14179291 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-71-9](/img/structure/B14179291.png)
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: Its unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it may inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby exerting antidepressant-like properties . This compound can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but differs in the position of the chlorine atoms on the phenyl ring.
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic framework but differ in the size and substitution pattern of the rings.
Bicyclo[2.1.1]hexanes: These compounds have a different bicyclic structure but share similar chemical properties and applications.
Uniqueness
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the azabicyclo[3.1.0]hexane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
923567-71-9 |
|---|---|
分子式 |
C12H13Cl2N |
分子量 |
242.14 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13Cl2N/c1-15-6-8-5-12(8,7-15)10-3-2-9(13)4-11(10)14/h2-4,8H,5-7H2,1H3 |
InChI 键 |
NINMSEOZKXYKQY-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CC2(C1)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


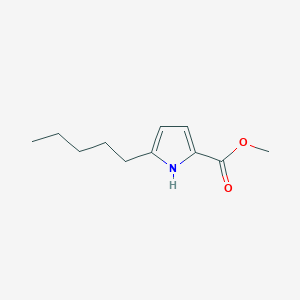
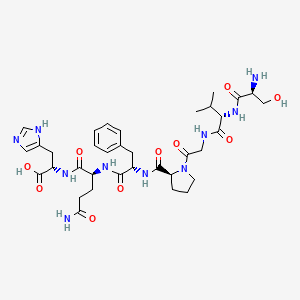
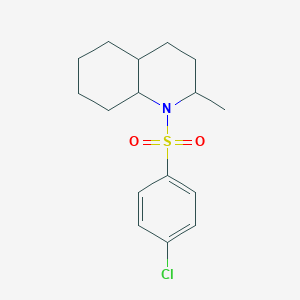
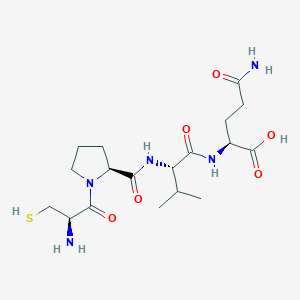
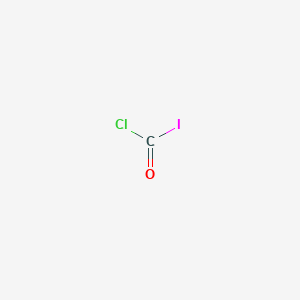

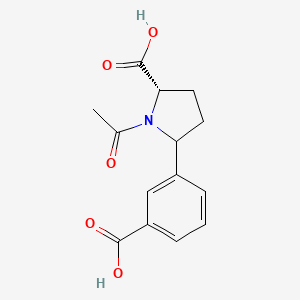
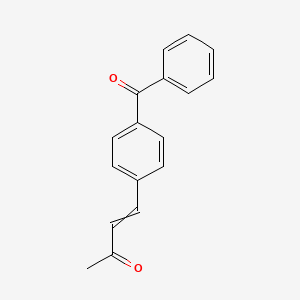
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
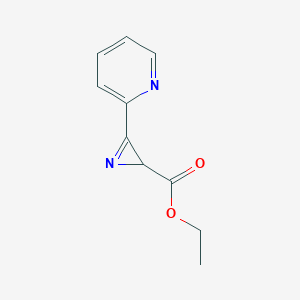
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
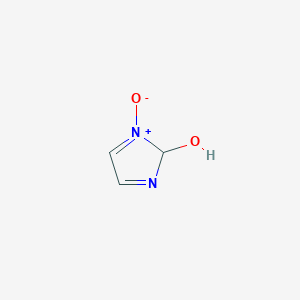
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
